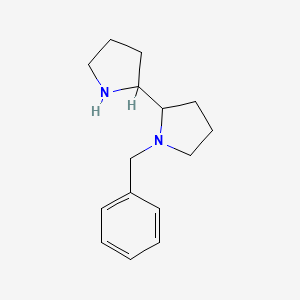

1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

1-benzyl-2-pyrrolidin-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-6-13(7-3-1)12-17-11-5-9-15(17)14-8-4-10-16-14/h1-3,6-7,14-16H,4-5,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMYNCCUVCACAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-2-(pyrrolidin-2-yl)piperidine typically involves two key steps:

- Construction of the piperidine ring core.

- Introduction of the benzyl and pyrrolidin-2-yl substituents at the 1- and 2-positions, respectively.

The piperidine ring can be formed through hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes. The pyrrolidin-2-yl group is introduced through reductive amination or intramolecular cyclization methods, often employing chiral auxiliaries to achieve stereochemical control.

Cyclization and Hydrogenation Approach

A common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrolidine ring can be formed from δ-nitro keto compounds via reduction of the nitro group followed by intramolecular reductive amination. This method has been successfully applied in the synthesis of related bicyclic amines and offers high stereoselectivity when combined with catalytic hydrogenation techniques.

Use of Chiral Auxiliaries and Catalysts

Chiral auxiliaries such as (S)-phenylglycinol are often employed to control stereochemistry during the formation of the bicyclic system. Ni-catalyzed asymmetric conjugate addition reactions facilitate the regioselective coupling of nitroalkenes and α-ketoesters, which are key intermediates in the synthesis. Subsequent hydrogenation with Raney Nickel under high hydrogen pressure enables simultaneous reduction of the nitro group, intramolecular condensation, and stereoselective reduction of the resulting ketimine, yielding the pyrrolidine ring with high enantiomeric purity.

Summary of Key Preparation Steps

| Step Number | Reaction Type | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nitroalkene synthesis | Formation of nitroalkene from pyridylaldehyde and nitromethane via Henry reaction and dehydration | Pyridylaldehyde, nitromethane | Nitroalkene intermediate |

| 2 | Ni-catalyzed asymmetric conjugate addition | Regioselective coupling of nitroalkene with α-ketoester | Ni catalyst, chiral auxiliary | Coupled intermediate with stereocontrol |

| 3 | Hydrogenation and reductive amination | Reduction of nitro group and intramolecular cyclization to form pyrrolidine ring | Raney Ni, H2 (900 psi) | Bicyclic amine with pyrrolidine ring |

| 4 | Epimerization | Stereochemical inversion at C-2 position via activated ester formation | NaOAc, Ac2O, activated ester formation | Desired stereoisomer |

| 5 | Deprotection and hydrolysis | Removal of protective groups and hydrolysis of esters | TFA, HBr in acetic acid | Final 1-Benzyl-2-(pyrrolidin-2-yl)piperidine |

Detailed Research Findings and Analysis

Stereochemical Control

The use of chiral auxiliaries and catalytic asymmetric reactions is critical in obtaining the desired stereochemistry of the bicyclic amine. Ni-catalyzed asymmetric conjugate addition has shown high regio- and stereoselectivity, which is essential for biological activity and further synthetic utility.

Reaction Yields and Scalability

The total synthesis of related bicyclic amines has been achieved in 13 steps with an overall yield of approximately 36%, demonstrating practicality for gram-scale production. This scalability is important for providing sufficient quantities for biological evaluation and further medicinal chemistry research.

Comparison to Analogous Synthetic Routes

Compared to linear analogs or spirocyclic derivatives, the preparation of 1-Benzyl-2-(pyrrolidin-2-yl)piperidine requires more complex multistep sequences involving cyclization and stereoselective hydrogenation, whereas simpler alkylation protocols suffice for some analogs.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of benzyl alcohol derivatives.

Reduction: Reduction products may include various pyrrolidine derivatives.

Substitution: Substitution reactions can yield a range of alkylated pyrrolidine compounds.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, particularly those with structural similarities to 1-benzyl-2-(pyrrolidin-2-yl)pyrrolidine. For instance, compounds like N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) have shown significant efficacy in various seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model . These findings suggest that derivatives of pyrrolidine can be effective in treating epilepsy, indicating a promising avenue for this compound.

Synthetic Routes

The synthesis of pyrrolidine derivatives has been extensively studied, with various methods reported to create compounds like this compound. For example, recent literature has described efficient catalytic methods for the N-heterocyclization of primary amines with diols, leading to diverse pyrrolidine structures . These synthetic strategies are crucial for developing new derivatives with enhanced biological activities.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been pivotal in understanding how modifications to the pyrrolidine ring influence pharmacological properties. For instance, small changes in substituents can shift a compound's activity from antagonist to agonist . Such insights are essential for optimizing the efficacy and safety profiles of new drugs based on this scaffold.

Case Studies and Research Findings

| Study | Compound | Model Used | Key Findings |

|---|---|---|---|

| Study 1 | AS-1 | MES, PTZ | Demonstrated broad-spectrum anticonvulsant activity; effective in drug-resistant epilepsy models. |

| Study 2 | Pyrrolidine Derivatives | In vitro assays | Showed potential as inhibitors of α-glucosidases; highlighted metabolic stability issues. |

| Study 3 | Various Pyrrolidines | Synthetic methods | Developed novel synthetic routes for efficient production of pyrrolidine derivatives with high yields. |

Mechanism of Action

1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine is similar to other compounds containing pyrrolidine rings, such as 1-benzylpyrrolidin-2-one and 1-benzyl-2-methylpyrrolidin-2-yl)methanol. its unique structure and properties distinguish it from these compounds, making it valuable for specific applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Effects on Bioactivity: The 3,4-dimethoxybenzyl group in (S)-2-(3,4-dimethoxybenzyl)pyrrolidine enhances binding to orexin receptors due to electron-rich aromatic interactions . In contrast, the pyrrolidin-2-yl substituent in this compound may favor glycosidase inhibition via hydrogen bonding, as seen in related indolizidine analogues . Hydrophobic substituents (e.g., octylphenyl in (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol) improve membrane permeability, correlating with cytotoxic activity in cancer-like cells .

Key Observations :

- Catalyst Efficiency : Titanium-catalyzed hydroamination (e.g., for 1-benzyl-2-(2-methyl-benzyl)pyrrolidine) achieves higher yields (48%) compared to traditional alkylation (2%) due to regioselective C–N bond formation .

- Coupling Reagents : HATU-mediated amide bond formation (e.g., in orexin antagonists) ensures high enantiomeric purity but moderate yields (24–36%) .

Physicochemical and Spectroscopic Comparisons

Molecular Weight and Solubility :

- Lower molecular weight compounds (e.g., (S)-2-(3,4-dimethoxybenzyl)pyrrolidine, 221.30 g/mol) exhibit better aqueous solubility, critical for oral bioavailability .

- Bulky substituents (e.g., diphenylhydroxymethyl in 1-benzyl-2-(1-hydroxy-1,1-diphenylmethyl)pyrrolidine) increase lipophilicity, favoring CNS penetration .

Spectroscopic Signatures :

Biological Activity

1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C14H18N2 and a molecular weight of 218.31 g/mol. The compound features a pyrrolidine ring structure, which is known for its versatility in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its anticonvulsant properties.

Anticonvulsant Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticonvulsant activity. For instance, the compound N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), closely related to this compound, demonstrated potent protection against seizures in multiple animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

Table 1: Summary of Anticonvulsant Activity in Animal Models

| Compound | Model Used | Dose (mg/kg) | Efficacy |

|---|---|---|---|

| AS-1 | MES | 15, 30, 60 | High |

| AS-1 | PTZ | 15, 30, 60 | High |

| AS-1 + VPA | PTZ | Fixed Ratio | Synergistic |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with neurotransmitter systems involved in seizure activity. Specifically, compounds like AS-1 have shown to modulate GABAergic and glutamatergic pathways, which are critical in maintaining neuronal excitability and preventing seizures .

Case Studies and Research Findings

Several research studies have investigated the pharmacological profiles of compounds related to this compound:

- Study on AS-1 : In a study published in the Journal of Medicinal Chemistry, AS-1 was evaluated for its anticonvulsant properties using various seizure models. The results indicated that AS-1 provided significant protection against seizures induced by PTZ and showed a favorable safety profile in toxicity assessments .

- Synergistic Effects : Another study highlighted the synergistic effects of combining AS-1 with valproic acid (VPA). This combination displayed enhanced efficacy against PTZ-induced seizures compared to either drug alone, suggesting potential for combination therapies in epilepsy management .

- Behavioral Impact : The impact of AS-1 on behavioral outcomes associated with seizure models was also assessed. The results indicated that treatment with AS-1 not only reduced seizure frequency but also mitigated anxiety-like behaviors induced by repeated seizure episodes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, 1-acyl-2-benzylpyrrolidine analogs are synthesized via coupling reactions between carboxylic acids and pyrrolidine derivatives using activating agents like HATU or DCC . Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve yield and selectivity.

- Temperature Control : Reactions often proceed at 50–100°C to balance kinetics and side-product formation.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

- Reference Table :

| Starting Materials | Coupling Agent | Yield (%) | Purity (LC-MS) |

|---|---|---|---|

| 6-Methylpicolinic acid | HATU | 36% | 98.5% |

| 5-Methylbenzoic acid | DCC | 24% | 97.8% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and confirms substituent positions (e.g., benzyl group integration at δ 7.2–7.4 ppm) .

- LC-HRMS : Validates molecular weight (e.g., [M+H]+ = 404.1980 observed vs. 404.1974 calculated) .

- X-ray Crystallography : Determines absolute configuration of stereocenters, as seen in structurally related pyrrolidine derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For instance, dual orexin receptor antagonism in 1-acyl-2-benzylpyrrolidines was confirmed via in vitro calcium flux assays .

- Purity Validation : Use LC-MS to rule out impurities (>98% purity required for reproducibility) .

- Structural Confirmation : Re-analyze batches with NMR to detect unintended stereoisomers or degradation products .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., orexin receptor binding pockets) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. diphenyl groups) with activity using partial least squares regression .

Q. What enantioselective synthesis strategies separate stereoisomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .

- Validation : Measure enantiomeric excess via polarimetry or chiral NMR shift reagents .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH or -COOH) to reduce logP from 3.5 to 2.0, enhancing solubility .

- Metabolic Stability : Replace labile ester groups with amides to resist hepatic CYP450 degradation .

- Reference Table :

| Derivative | logP | Half-life (in vitro) |

|---|---|---|

| Parent Compound | 3.5 | 2.1 h |

| Hydroxyl Analog | 2.0 | 5.8 h |

Data Contradiction Analysis Example

Scenario : Study A reports potent orexin receptor antagonism (IC50 = 10 nM), while Study B finds no activity.

Resolution Steps :

Replicate Assay Conditions : Ensure identical receptor isoforms (OX1 vs. OX2) and cell lines (HEK293 vs. CHO).

Verify Compound Integrity : Re-characterize batches via LC-MS and NMR to confirm identity .

Control Experiments : Test for off-target effects using antagonist-specific inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.